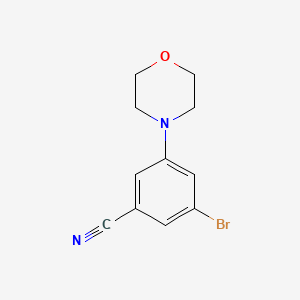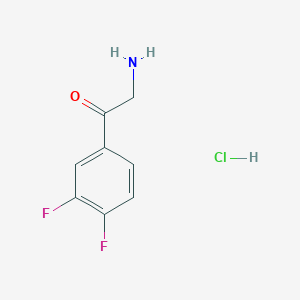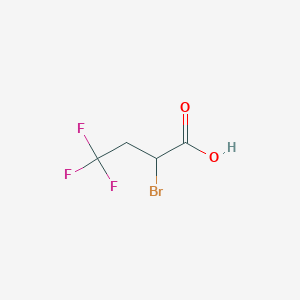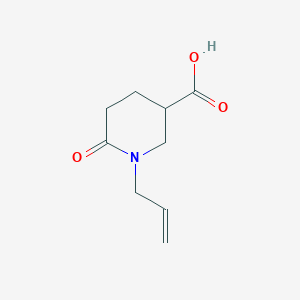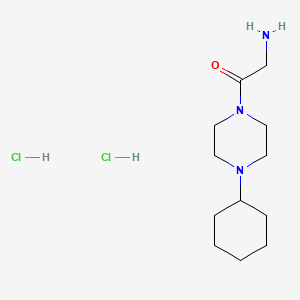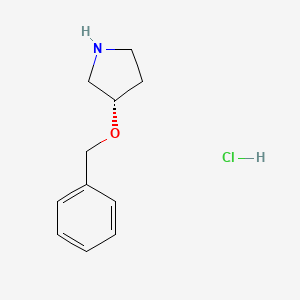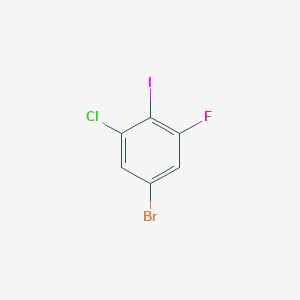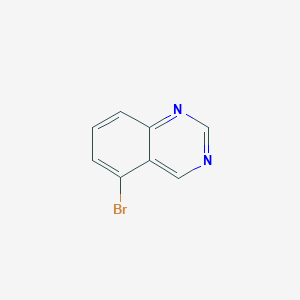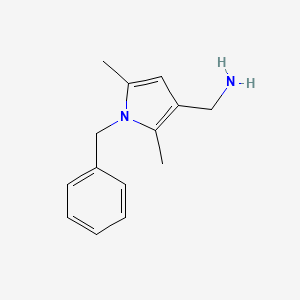
(1-Benzyl-2,5-dimethylpyrrol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photocatalytic Applications
(1-Benzyl-2,5-dimethylpyrrol-3-yl)methanamine: has potential applications in photocatalysis, particularly in the synthesis and characterization of nanocomposites like TiO2/PPy . These nanocomposites are used for the photocatalytic degradation of pollutants, relying on visible light photocatalysis that utilizes sustainable solar energy . The interaction with conducting polymers like polypyrrole (PPy) can enhance the semiconductor’s surface alteration, leading to a decreased bandgap energy and improved photocatalytic efficiency .
Environmental Pollution Control
The compound’s role in environmental pollution control is significant, especially in the textile industry, which is a major contributor to water pollution. The compound can be used to treat about 200 liters of water per kilogram of textile product , helping to remove harmful pollutants like dyes and pesticides from wastewater .
Advanced Material Synthesis
In the field of advanced materials, (1-Benzyl-2,5-dimethylpyrrol-3-yl)methanamine can be utilized in the chemical and electrochemical polymerization processes. These processes are crucial for adding inorganic nanoparticles to a conducting polymer host matrix, which is a key step in creating advanced materials with specific electrical and mechanical properties .
Research Funding and Grants
The compound’s unique properties may open up opportunities for research funding and grants, such as those offered by the National Institutes of Health (NIH). Researchers can explore its applications in different health-related fields, which align with the NIH’s areas of research interest .
Propiedades
IUPAC Name |
(1-benzyl-2,5-dimethylpyrrol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-8-14(9-15)12(2)16(11)10-13-6-4-3-5-7-13/h3-8H,9-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLVMFFJGRFAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-2,5-dimethylpyrrol-3-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

